molecular formula C13H15Cl2NO2 B5022326 1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine

1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine

Cat. No. B5022326
M. Wt: 288.17 g/mol
InChI Key: LISUDSMWNSDEKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine involves multiple steps, starting from basic chemical building blocks to the final complex molecules. A study by El-Abadelah et al. (2018) describes an oxidative coupling method that could be adapted for the synthesis of such compounds, highlighting the versatility of palladium-catalyzed reactions in forming complex organic structures (El-Abadelah et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds like this compound is typically characterized using techniques such as X-ray diffraction and NMR spectroscopy. Yang et al. (2013) discuss the importance of intramolecular hydrogen bonding in stabilizing certain conformations in pyrrolo[2,3-b]pyridine nucleosides, which can be relevant for understanding the structural preferences of related compounds (Yang et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of this compound can be inferred from studies on similar compounds. For instance, Anderson et al. (1983) provide insights into the chemical reactivity and potential antineoplastic activity of compounds with related structures, which could shed light on the reactivity of this compound under various conditions (Anderson et al., 1983).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c1-9(13(17)16-6-2-3-7-16)18-12-5-4-10(14)8-11(12)15/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISUDSMWNSDEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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